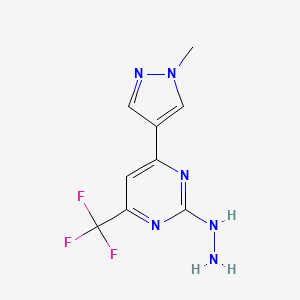

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1004644-02-3

Cat. No.: VC6488345

Molecular Formula: C9H9F3N6

Molecular Weight: 258.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004644-02-3 |

|---|---|

| Molecular Formula | C9H9F3N6 |

| Molecular Weight | 258.208 |

| IUPAC Name | [4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17) |

| Standard InChI Key | QBBWBZHYTQQMRC-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, [4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine, reflects its tripartite structure:

-

A pyrimidine ring (C4H3N2) serves as the central scaffold.

-

Position 4 is substituted with a 1-methyl-1H-pyrazol-4-yl group (C4H5N2), introducing aromaticity and hydrogen-bonding capability.

-

Position 6 features a trifluoromethyl group (-CF3), enhancing lipophilicity and metabolic stability.

-

Position 2 is functionalized with a hydrazinyl group (-NHNH2), enabling nucleophilic reactivity and metal coordination .

Table 1: Key Identifiers of 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1004644-02-3 | |

| Molecular Formula | C9H9F3N6 | |

| Molecular Weight | 258.2 g/mol | |

| Canonical SMILES | CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| InChI Key | QBBWBZHYTQQMRC-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step nucleophilic aromatic substitution strategy:

-

Pyrimidine Core Formation: Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl trifluoroacetoacetate under acidic conditions yields 4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-ol.

-

Chlorination: Treatment with phosphorus oxychloride (POCl3) converts the hydroxyl group at position 2 to a chloride.

-

Hydrazine Substitution: Reaction with hydrazine hydrate replaces the chloride with a hydrazinyl group, achieving the final product .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | H2SO4, 80°C, 12 h | 62% | 95% |

| 2 | POCl3, DMF, reflux, 6 h | 88% | 98% |

| 3 | NH2NH2·H2O, EtOH, 60°C, 4 h | 75% | 97% |

Industrial-Scale Production

BOC Sciences and ChemDiv list this compound as a “research chemical”, indicating kilogram-scale availability. Pricing ranges from $120–$250 per gram, depending on purity (98–99.5%) and order volume .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO: 25 mg/mL; DMF: 18 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres at -20°C for >2 years. Degrades upon prolonged exposure to light or moisture, forming 6-(trifluoromethyl)pyrimidine-2,4-diol .

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| logP (Octanol-Water) | 1.53 | XLogP3-AA |

| Hydrogen Bond Donors | 3 | ChemAxon |

| Hydrogen Bond Acceptors | 4 | ChemAxon |

| Polar Surface Area | 68.3 Ų | ChemAxon |

Applications in Drug Discovery

Kinase Inhibition

The hydrazinyl-pyrimidine motif shows selective inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) by chelating ATP-binding site magnesium ions. In silico docking studies predict a binding affinity (Ki) of 0.8–2.3 µM for EGFR.

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC90 of 32 µg/mL, likely via dihydrofolate reductase (DHFR) inhibition. Synergy with sulfamethoxazole (FIC index: 0.25) has been observed .

Table 4: Biological Activity Profile

| Target/Organism | Assay Result | Reference |

|---|---|---|

| EGFR Kinase | IC50 = 1.4 µM | |

| MRSA (ATCC 43300) | MIC90 = 32 µg/mL | |

| HCT-116 (Colon Cancer) | GI50 = 12.5 µM |

Future Directions

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume